molecular formula C11H6F3NO3 B181865 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 23779-95-5

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B181865
CAS RN: 23779-95-5
M. Wt: 257.16 g/mol
InChI Key: GQZVPBYGGIQINZ-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic building block . It has a molecular formula of C11H6F3NO3 and an average mass of 257.165 Da . Various derivatives of this compound have been prepared and tested for their antimicrobial actions .


Synthesis Analysis

The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves multi-step reactions . The structure of the synthesized compounds is confirmed by spectral and elemental analyses .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) . The canonical SMILES structure is C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O .


Chemical Reactions Analysis

Various derivatives of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid have been prepared via multi-step reactions . These derivatives have been tested for their antimicrobial actions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.17 . It is a white to off-white powder with a melting point of 258-260°C .

Scientific Research Applications

  • Antibacterial Activity : A study synthesized novel optically pure α-amino acid functionalized quinoline derivatives, including 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

  • Potential Antimicrobial Agents : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds showed promising antibacterial and antifungal activities (Holla et al., 2006).

  • Photophysical Properties Study : Quinoline derivatives, including 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, have been studied for their photophysical behaviors. The study found that these compounds exhibit dual emissions and a large Stokes shift, indicating potential applications in fluorescence and imaging technologies (Padalkar & Sekar, 2014).

  • Structural Characterization in Complexation : This compound has been shown to serve as a ligand in complexation with other chemical entities, as seen in the structural characterization of a Dioxovanadium(V) complex (Moriuchi et al., 2007).

  • Reactivity and Anticancer Assessment : A research investigated the reactivity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a derivative of the subject compound. The study assessed its cytotoxic activity against various cancer cell lines, showing its potential as a candidate for anticancer drug development (Regal et al., 2020).

  • Chelating Ion Exchangers : Quinoline-2-carboxylic acids, including derivatives with substituents like 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, have been used to graft onto polymers for metal ion extraction, demonstrating high preference for certain metal ions, such as cadmium (Moberg et al., 1990).

  • Corrosion Inhibition : The compound has been studied for its potential in corrosion inhibition, particularly in protecting mild steel in acidic environments, which is crucial in industrial applications (Achary et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVPBYGGIQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178466
Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
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Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

23779-95-5
Record name 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid
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Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Record name 23779-95-5
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Record name 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Record name 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KD Thomas, AV Adhikari, S Telkar… - European journal of …, 2011 - Elsevier
Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi step reactions. All the newly synthesized compounds were characterized by …
Number of citations: 133 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanarayana… - European journal of …, 2014 - Elsevier
… 6-Trifluoromethyl-furo[3,2-c]quinoline derivatives (8a,b) were synthesized by treating ethyl chloroacetate and 4-hydroxy-8-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester (3) in …
Number of citations: 89 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanarayana… - European Journal of …, 2013 - Elsevier
Three series of new trifluoromethyl substituted quinolone derivatives were synthesized (4a–f, 6a–f and 8a–f) from corresponding substituted anilines by multi-step reactions. The …
Number of citations: 13 www.sciencedirect.com
AM Isloor, MN Satyanarayan - 2014 - idr.nitk.ac.in
The heterocyclic chemistry is one of the most important and complex branches of organic chemistry, which provides variety of biologically important compounds. The most recent …
Number of citations: 5 idr.nitk.ac.in
MAL Sreshty, A Surolia, GN Sastry… - Molecular …, 2012 - Wiley Online Library
Quest for new drug targets in Plasmodium sp. has underscored malonyl CoA:ACP transacylase (PfFabD) of fatty acid biosynthetic pathway in apicoplast. In this study, a “piggyback” …
Number of citations: 9 onlinelibrary.wiley.com
BK Tyagi - 2008 - books.google.com
… -4-hydroxy-8-trifluoroquinolone 3-carbxylic acid (4-phenyl-thiazole-2-yl)-amide), and A000124250 (2-(1chloro-ethyl)-4-hydroxy-8-trifluoromethyl-quinoline-3-carboxylic acid thiazole-2…
Number of citations: 3 books.google.com

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